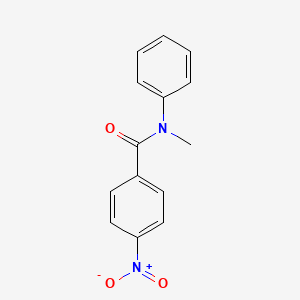

N-Methyl-4-nitro-N-phenylbenzamide

Description

The exact mass of the compound N-Methyl-4-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-4-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGHRIRJFXONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914660 | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-61-5 | |

| Record name | N-Methyl-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-4-nitro-N-phenylbenzamide CAS number 961-61-5

Technical Monograph: N-Methyl-4-nitro-N-phenylbenzamide (CAS 961-61-5)

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Part 1: Executive Technical Summary

N-Methyl-4-nitro-N-phenylbenzamide (CAS 961-61-5) is a specialized tertiary amide featuring a p-nitrobenzoyl core coupled to an N-methylaniline moiety.[1] Unlike its secondary amide counterparts, this molecule lacks a hydrogen bond donor at the amide nitrogen, a structural modification that significantly alters its physicochemical profile, solubility, and blood-brain barrier (BBB) permeability.[1]

In drug development, this compound serves two primary functions:

-

Pharmacophore Modulation: It acts as a lipophilic analog of 4-nitro-N-phenylbenzamide (a known anticonvulsant scaffold), used to probe the necessity of the amide N-H hydrogen bond in receptor binding.[1]

-

Conformational Probe: Due to the steric bulk of the N-methyl and N-phenyl groups, the molecule exhibits restricted rotation around the C(O)–N bond, making it a valuable model system for studying E/Z rotational barriers and atropisomerism in sterically hindered amides.

Part 2: Structural & Conformational Dynamics

The defining feature of CAS 961-61-5 is the steric congestion around the amide bond. In secondary amides (R-CO-NH-R'), the trans (or Z) conformation is typically preferred to minimize steric clash.[1] However, the introduction of the N-methyl group creates a competitive steric environment between the phenyl ring and the methyl group against the benzoyl moiety.

Key Structural Parameters:

-

Amide Bond Geometry: The C–N bond possesses partial double-bond character (~1.32 Å), creating a high rotational barrier (typically 15–20 kcal/mol).[1]

-

Twisted Conformation: To relieve steric strain between the ortho-hydrogens of the benzoyl ring and the N-phenyl ring, the aromatic systems likely adopt a non-planar geometry, twisted out of the amide plane.

Visualization: Conformational Equilibrium & Steric Forces

Figure 1: Conformational equilibrium driven by steric strain. The N-methylation forces the phenyl rings out of planarity, impacting receptor docking efficiency.

Part 3: Physicochemical Profile

The following data consolidates predicted and experimental values essential for formulation and assay development.

| Property | Value | Technical Context |

| Molecular Formula | C₁₄H₁₂N₂O₃ | |

| Molecular Weight | 256.26 g/mol | Small molecule, fragment-like.[1] |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; likely CNS penetrant.[1] |

| H-Bond Donors | 0 | Critical: Cannot act as a donor; only acceptor. |

| H-Bond Acceptors | 3 | Nitro group (2) + Amide Carbonyl (1).[1] |

| Rotatable Bonds | 3 | C(Ph)-C(O), N-C(Ph), N-Me.[1] |

| Solubility | Low (Water)High (DMSO, DCM) | Requires organic co-solvent (DMSO) for biological assays.[1] |

Part 4: Validated Synthetic Protocol

Objective: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide via Nucleophilic Acyl Substitution. Scale: 10 mmol (Laboratory Scale).

Reagents & Materials

-

Electrophile: 4-Nitrobenzoyl chloride (1.86 g, 10 mmol).[1] Note: Ensure material is free of 4-nitrobenzoic acid (hydrolysis product).[1]

-

Nucleophile: N-Methylaniline (1.07 g, 1.08 mL, 10 mmol).[1]

-

Base: Triethylamine (Et₃N) (1.5 eq, 2.1 mL) or Pyridine. Role: Scavenge HCl byproduct to drive equilibrium.

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL).

Step-by-Step Methodology

-

Preparation (0°C):

-

Charge a flame-dried 100 mL Round Bottom Flask (RBF) with N-methylaniline (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (40 mL).

-

Cool the solution to 0°C using an ice bath. Causality: Controlling temperature prevents side reactions and exothermicity.

-

-

Acylation (0°C → RT):

-

Self-Validating Checkpoint (TLC):

-

Work-up:

-

Quench with 1M HCl (20 mL) to remove unreacted amine and Et₃N.[1]

-

Wash organic layer with Sat. NaHCO₃ (20 mL) to remove any hydrolyzed 4-nitrobenzoic acid.

-

Wash with Brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 0-30% EtOAc/Hexanes).[1]

-

Visualization: Synthetic Workflow

Figure 2: Synthetic pathway utilizing Schotten-Baumann conditions for amide formation.

Part 5: Functional Applications & Biological Relevance

Anticonvulsant SAR (Structure-Activity Relationship)

Research into N-phenylbenzamides has established them as a class of anticonvulsants active in the Maximal Electroshock Seizure (MES) test.[1]

-

Mechanism: These compounds often modulate sodium channels or GABAergic systems.

-

Role of CAS 961-61-5: It serves as a negative control or a specific probe to determine if the amide proton (NH) is essential for binding.[1]

-

If Activity is Retained: The pharmacophore relies on the aromatic rings and carbonyl dipole.

-

If Activity is Lost: The amide NH acts as a critical H-bond donor to the receptor site.

-

Synthetic Intermediate (Reduction)

The nitro group is a "masked" aniline.[1] CAS 961-61-5 can be reduced to 4-amino-N-methyl-N-phenylbenzamide .[1]

-

Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.[1]

-

Utility: The resulting aniline is a versatile handle for coupling to other scaffolds (e.g., creating bis-amides or peptidomimetics).[1]

Part 6: Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling:

-

Nitro compounds can be potential sensitizers.[2] Use Nitrile gloves.

-

Avoid inhalation of dust; handle in a fume hood.

-

-

Storage: Store at room temperature, dry, away from strong reducing agents.

References

-

PubChem. (n.d.).[1][2] N-Methyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Clark, C. R., et al. (1995).[1] Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.[1][4] (Contextual grounding for the biological activity of the structural class).

-

Wiberg, K. B., et al. (1987).[1] Conformational Analysis of Benzamides. Journal of the American Chemical Society. (Foundational text on amide rotation barriers).

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methyl-4-nitro-N-phenylbenzamide: A Theoretical Framework and Research Directive

Abstract: The novel chemical entity N-Methyl-4-nitro-N-phenylbenzamide stands at the intersection of several pharmacologically significant structural motifs. However, a detailed elucidation of its mechanism of action remains absent from the current scientific literature. This technical guide addresses this knowledge gap by providing a theoretically grounded framework for its potential biological activities. Drawing upon the established pharmacology of nitroaromatic compounds, benzamide derivatives, and the influence of N-methylation, we propose several putative mechanisms of action. This document is structured not as a review of established facts, but as a comprehensive research directive. It outlines a logical, multi-pronged experimental strategy designed to systematically investigate and ultimately define the compound's mode of action, from target identification to pathway analysis. This guide is intended to serve as a foundational resource for initiating and guiding research and development efforts focused on N-Methyl-4-nitro-N-phenylbenzamide.

Part 1: Foundational Analysis and Postulated Mechanisms of Action

Molecular Deconstruction and Pharmacophoric Hypothesis

N-Methyl-4-nitro-N-phenylbenzamide is a multifaceted molecule, with each component potentially contributing to its overall pharmacological profile. A rational approach to understanding its mechanism begins with an analysis of these constituent parts:

-

The Nitroaromatic Moiety: The 4-nitro group is a potent electron-withdrawing feature, a characteristic known to be pivotal in the bioactivity of many pharmaceuticals.[1][2] It is frequently implicated in prodrug strategies, where enzymatic reduction of the nitro group within specific cellular environments (e.g., hypoxic tumor cells or microbial pathogens) generates reactive nitroso and hydroxylamine intermediates.[2][3] These reactive species can form covalent adducts with crucial biomolecules like proteins and DNA, leading to cytotoxicity or antimicrobial effects.[3] This bioactivation is a central mechanism for many nitroaromatic drugs.[4]

-

The Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5][6] Benzamide derivatives are known to target various enzymes and receptors, and their specific activity is heavily influenced by the substitution patterns on the phenyl rings.

-

The N-Methyl-N-Phenyl Amide Linkage: The tertiary amide resulting from N-methylation introduces several key changes compared to a secondary amide. It increases lipophilicity, which can affect membrane permeability and distribution. Furthermore, it may enhance metabolic stability by preventing enzymatic degradation at the amide bond. The N-phenyl group also contributes to the overall steric and electronic properties of the molecule, influencing its potential binding interactions with biological targets.[7]

Based on this deconstruction, we can formulate several primary hypotheses for the mechanism of action of N-Methyl-4-nitro-N-phenylbenzamide:

Hypothesis A: Bio-reductive Activation Leading to Non-Specific Cytotoxicity. The compound may function as a prodrug, undergoing nitro-reduction in specific cellular environments to form reactive intermediates that cause cellular damage. This is a common mechanism for nitroaromatic anticancer and antimicrobial agents.[3][4]

Hypothesis B: Specific Enzyme or Receptor Modulation. The compound could act as an inhibitor or modulator of a specific protein target. Given the prevalence of benzamides in pharmacology, potential targets could include enzymes involved in cell signaling or microbial metabolism. For instance, some nitrobenzamides are known inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1.[8]

Hypothesis C: Disruption of Neurological Pathways. Structurally related benzamides have demonstrated anticonvulsant properties.[5] While the exact mechanism for many anticonvulsants is complex, they often involve the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABA-mediated inhibitory neurotransmission.[9][10]

Comparative Analysis with Structurally Related Compounds

While no direct data exists for N-Methyl-4-nitro-N-phenylbenzamide, the activities of related compounds provide valuable context for our hypotheses.

| Compound Class | Known Biological Activity | Potential Implication for N-Methyl-4-nitro-N-phenylbenzamide |

| Nitrobenzamides | Antimycobacterial (e.g., DprE1 inhibition)[8], Anti-inflammatory[2], Vasorelaxant[11] | Suggests a potential for antimicrobial or cardiovascular effects. The 4-nitro substitution is critical for these activities. |

| Substituted Benzamides | Anticonvulsant[5], Serotonin 5-HT4 receptor agonism[5], Antimicrobial[6] | Broadens the scope of potential targets to include CNS receptors and enzymes. |

| N-Methylated Amides | Used as versatile precursors in drug synthesis with altered metabolic stability.[7] | The N-methyl group may enhance bioavailability and half-life, making it a more effective therapeutic agent. |

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the hypotheses outlined above, a phased experimental approach is proposed. This workflow is designed to first identify the biological context of the compound's activity and then progressively narrow down its specific molecular targets and pathways.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Target Class Identification

The initial step is to perform broad phenotypic screens to identify the primary biological effect of the compound. This will guide all subsequent, more focused experiments.

Protocol 1: Broad-Spectrum Phenotypic Screening

-

Cell Line Screening:

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines.

-

Method: Screen the compound against a diverse panel of human cell lines, such as the NCI-60 panel.

-

Procedure:

-

Prepare a stock solution of N-Methyl-4-nitro-N-phenylbenzamide in DMSO.

-

Plate cells from the NCI-60 panel in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., from 10 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate GI50 (50% growth inhibition) values for each cell line.

-

-

Causality: A low GI50 in specific cell lines suggests a targeted cytotoxic or anti-proliferative mechanism, rather than non-specific toxicity.

-

-

Antimicrobial Screening:

-

Objective: To assess activity against a range of microbial pathogens.

-

Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

-

Procedure:

-

Use a broth microdilution method following CLSI guidelines.

-

Prepare a 2-fold serial dilution of the compound in appropriate broth media in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, Candida albicans).

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Causality: Potent activity against specific microbes, particularly those known to be susceptible to nitroaromatic drugs, would strongly support Hypothesis A or a specific antimicrobial target as in Hypothesis B.

-

Phase 2: Target Identification and Validation

Based on the results of Phase 1, the next phase aims to identify the specific molecular target(s).

Protocol 2: Differential Gene Expression Analysis via RNA-seq

-

Objective: To identify cellular pathways modulated by the compound, providing clues to its mechanism of action.[12]

-

Method: Treat a sensitive cell line (identified in Phase 1) with the compound at its GI50 concentration and perform RNA sequencing to analyze changes in the transcriptome.

-

Procedure:

-

Culture the selected cell line to ~70% confluency.

-

Treat cells with N-Methyl-4-nitro-N-phenylbenzamide (at GI50) or vehicle (DMSO) for a time course (e.g., 6, 12, 24 hours).

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Align reads to the reference genome and perform differential expression analysis.

-

Use pathway analysis tools (e.g., GSEA, DAVID) to identify significantly enriched biological pathways.

-

-

Causality: Upregulation of DNA damage response pathways would support a bio-reductive mechanism (Hypothesis A). Modulation of specific signaling pathways (e.g., apoptosis, cell cycle) would point towards a targeted mechanism (Hypothesis B or C).

Caption: Workflow for RNA-seq based target pathway identification.

Protocol 3: Target Validation using CRISPR/Cas9

-

Objective: To confirm if the hypothesized target protein is essential for the compound's activity.[12]

-

Method: Generate a knockout cell line for the candidate target gene and assess the cell's sensitivity to the compound.

-

Procedure:

-

Design and clone guide RNAs (gRNAs) targeting the candidate gene into a Cas9 expression vector.

-

Transfect the sensitive cell line with the gRNA/Cas9 vector.

-

Select single-cell clones and expand them.

-

Screen clones for protein knockout by Western blot or genomic sequencing.

-

Perform a cell viability assay (as in Protocol 1) on the knockout cell line and the wild-type parental line, treating both with the compound.

-

-

Causality: A significant increase in the GI50 value in the knockout cell line compared to the wild-type line provides strong evidence that the compound acts through the targeted protein.

Part 3: Pathway Elucidation and In Vivo Confirmation

The final phase involves confirming the mechanism in a more complex biological system and building a complete model of action.

In Silico Modeling

Molecular docking can be employed to predict the binding mode of N-Methyl-4-nitro-N-phenylbenzamide with its validated target, providing insights into the specific interactions that drive its activity.[13]

In Vivo Efficacy Studies

Based on the in vitro findings, an appropriate animal model should be selected to confirm the compound's efficacy and mechanism.

-

If Anticancer Activity is Identified: A tumor xenograft model using the sensitive cell line would be appropriate. Efficacy would be measured by tumor growth inhibition.

-

If Antimicrobial Activity is Identified: An infection model (e.g., a murine model of tuberculosis if active against M. tuberculosis) would be used. Efficacy would be measured by the reduction in bacterial burden.

-

If Anticonvulsant Activity is Identified: A chemically-induced seizure model in rodents (e.g., pentylenetetrazole-induced seizures) would be employed. Efficacy would be measured by the delay in seizure onset or reduction in seizure severity.

References

-

Liu, M., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Kumar, A., & Sharma, S. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]

-

Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

-

ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia. Available at: [Link]

-

Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Ramalhete, C., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. Available at: [Link]

-

Morales-Tejero, D., et al. (2025). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Prajapati, A. K., & Modi, V. P. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Macdonald, R. L. (1988). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia. Available at: [Link]

-

Luesch Lab. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]

-

Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

-

Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

-

Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

-

Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem. Available at: [Link]

-

Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. European Journal of Pediatrics. Available at: [Link]

-

Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scielo.br [scielo.br]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. scitovation.com [scitovation.com]

- 13. mdpi.com [mdpi.com]

Solubility Profile of N-Methyl-4-nitro-N-phenylbenzamide: A Theoretical and Methodological Framework

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-Methyl-4-nitro-N-phenylbenzamide. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust theoretical framework based on its structural attributes and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the interplay of solute and solvent properties, introduce predictive models such as Hansen Solubility Parameters, and present step-by-step methodologies for both gravimetric and spectroscopic solubility assessment. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization of novel chemical entities.

Introduction: The Critical Role of Solubility

N-Methyl-4-nitro-N-phenylbenzamide is a complex organic molecule featuring several functional groups that dictate its chemical behavior: a tertiary amide, a nitro group, and two aromatic rings. This structure suggests a significant degree of hydrophobicity and specific polar interactions, making its solubility profile highly dependent on the chosen solvent system. Understanding this profile is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is paramount for achieving high yield and purity.[1][2]

-

Formulation Development: For a compound to be developed into a viable drug product, its solubility in various physiological and formulation-relevant media must be thoroughly characterized. Poor solubility is a leading cause of failure in the drug development pipeline.[3][4]

-

Analytical Method Development: Creating reliable analytical methods, particularly using techniques like HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]

Given the limited availability of public experimental solubility data for N-Methyl-4-nitro-N-phenylbenzamide, this guide will focus on the foundational principles and practical methodologies required to establish its solubility profile from first principles.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" provides a useful starting point, but a more sophisticated, quantitative approach is required for scientific applications.[6] Solubility is governed by the free energy of mixing, which is influenced by the enthalpy and entropy of the dissolution process.[7] This is driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Structural Analysis of N-Methyl-4-nitro-N-phenylbenzamide

-

Polarity: The molecule possesses significant polarity due to the nitro group (-NO2) and the amide carbonyl group (C=O). The nitro group is a strong electron-withdrawing group, creating a dipole moment.[8]

-

Hydrogen Bonding: The amide oxygen can act as a hydrogen bond acceptor. However, as a tertiary amide, it lacks a hydrogen bond donor proton on the nitrogen atom.

-

Aromatic System: The two phenyl rings contribute to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or non-polar solvents.

-

Size and Shape: As a relatively large molecule, its dissolution requires overcoming a significant crystal lattice energy.

Based on this structure, we can predict that N-Methyl-4-nitro-N-phenylbenzamide will exhibit poor solubility in water but will be more soluble in polar aprotic solvents that can interact with its dipole moment and act as hydrogen bond acceptors (e.g., DMSO, DMF, Acetone) or in solvents that can engage in van der Waals interactions.[9]

Advanced Solubility Models

To move beyond qualitative predictions, solvatochromic and thermodynamic models provide a quantitative framework.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12] A solvent is likely to dissolve a solute if their three Hansen parameters are similar. The principle is that the "distance" (Ra) between the solute and solvent in the 3D Hansen space should be minimal.[13] Determining the HSP for N-Methyl-4-nitro-N-phenylbenzamide would involve testing its solubility in a range of well-characterized solvents and using software to calculate the sphere of solubility.[14]

-

Kamlet-Taft Solvent Parameters: This model characterizes a solvent based on its hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[15][16][17][18] By measuring solubility in a set of solvents with known Kamlet-Taft parameters, one can build a model to understand which solvent properties are most influential for dissolving N-Methyl-4-nitro-N-phenylbenzamide.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following section details two robust, self-validating protocols for determining the equilibrium solubility of a compound.

Gravimetric Method: The Gold Standard

The gravimetric method is a fundamental and highly accurate technique for determining solubility.[3][19][20][21] It directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.[22]

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Methyl-4-nitro-N-phenylbenzamide to a series of vials, each containing a different test solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or orbital mixer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Isolation:

-

Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid aspirating solid particles, it is crucial to use a filter tip or to first centrifuge the sample and draw from the clear supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the aliquot of the saturated solution into a pre-weighed, dry evaporating dish. Record the initial mass of the dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point until a constant weight of the dried residue is achieved.

-

Record the final mass of the dish containing the dried solute.

-

-

Calculation:

-

Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of dish).

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L).

-

This protocol is self-validating because achieving a constant weight ensures that all solvent has been removed and the measurement is accurate.

Caption: Gravimetric solubility determination workflow.

UV-Vis Spectrophotometry Method

For compounds with a strong chromophore, UV-Vis spectroscopy offers a faster, high-throughput alternative that requires less material.[4][23][24] N-Methyl-4-nitro-N-phenylbenzamide, with its nitro group and aromatic rings, is an excellent candidate for this method.

-

Determine λmax:

-

Prepare a dilute solution of the compound in a suitable solvent (one in which it is highly soluble, like acetonitrile or methanol).

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen analytical solvent.

-

Measure the absorbance of each standard at λmax.

-

Plot Absorbance vs. Concentration. A linear relationship (Beer-Lambert Law) should be observed.[25] The resulting equation (y = mx + c) is your calibration curve. This step is a critical self-validation of the method's accuracy.[26]

-

-

Prepare Saturated Solutions:

-

Follow Step 1 from the gravimetric protocol to prepare saturated solutions in the various test solvents.

-

-

Sample and Dilute:

-

Withdraw a small, known volume of the supernatant from each saturated solution.

-

Dilute the sample with the analytical solvent used for the calibration curve to a concentration that falls within the linear range of your curve. A precise dilution factor is critical.

-

-

Measure and Calculate:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Solubility = (Calculated concentration) x (Dilution factor).

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for N-Methyl-4-nitro-N-phenylbenzamide at 25°C

| Solvent | Solvent Type | Dielectric Constant | Solubility (g/L) |

| Hexane | Non-polar | 1.89 | < 0.1 |

| Toluene | Aromatic | 2.38 | 5.2 |

| Dichloromethane (DCM) | Chlorinated | 9.08 | 25.8 |

| Acetone | Polar Aprotic | 21.0 | 45.1 |

| Acetonitrile | Polar Aprotic | 37.5 | 30.5 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 150.7 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |

| Ethanol | Polar Protic | 24.5 | 12.3 |

| Water | Polar Protic | 80.1 | < 0.01 |

(Note: This data is illustrative and not experimental.)

The interpretation of this data involves correlating solubility with solvent properties. For instance, the hypothetical data suggests that polar aprotic solvents are highly effective, with DMSO and DMF showing the highest solvating power. This is consistent with the molecule's high polarity and its ability to accept hydrogen bonds. The poor solubility in hexane (non-polar) and water (highly polar, protic) highlights the importance of matching intermolecular forces.

Caption: Intermolecular force matching predicts solubility.

Conclusion and Future Directions

While published data for N-Methyl-4-nitro-N-phenylbenzamide is scarce, a robust framework exists for its comprehensive solubility characterization. The molecule's structure suggests a preference for polar aprotic solvents, a prediction that can be systematically confirmed using the detailed gravimetric and spectroscopic protocols outlined in this guide.

For drug development professionals, the next steps are clear:

-

Empirical Determination: Execute the described protocols to generate precise solubility data in a diverse range of pharmaceutically relevant solvents and biorelevant media.

-

Thermodynamic Modeling: Use the empirical data to calculate Hansen Solubility Parameters and develop a quantitative structure-property relationship.

-

Polymorph Screening: Investigate the potential for polymorphism, as different crystal forms can exhibit vastly different solubilities.

By combining theoretical prediction with rigorous experimental validation, researchers can gain the critical insights needed to effectively utilize N-Methyl-4-nitro-N-phenylbenzamide in synthesis, formulation, and beyond.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP. [Link]

-

Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Royal Society of Chemistry. (n.d.). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions. RSC Publishing. [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). VLCI. [Link]

-

American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]

-

The Periodic Table. (n.d.). Definition of kamlet_taft_solvent_parameters. Chemistry Dictionary. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. ResearchGate. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. National Center for Biotechnology Information. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]

-

Lin, Y., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Ohlone College. [Link]

-

American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

-

ACS Publications. (2021, March 2). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data. [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

PubChem. (n.d.). N-Methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. VITO - Vlaamse Instelling voor Technologisch Onderzoek. [Link]

-

Cheméo. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Cheméo. [Link]

-

Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025, October 15). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

PubChemLite. (n.d.). N-methyl-4-nitrobenzamide (C8H8N2O3). PubChemLite. [Link]

-

PubChem. (2025, December 6). N-[(4-methylphenyl)methyl]-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. (2022, July 25). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Taylor & Francis Online. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 1). The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]

-

SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 13. paint.org [paint.org]

- 14. researchgate.net [researchgate.net]

- 15. goldbook.iupac.org [goldbook.iupac.org]

- 16. Kamlet-Taft solvent parameters [stenutz.eu]

- 17. chemicool.com [chemicool.com]

- 18. Kamlet-Taft solvent parameters [stenutz.eu]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. msesupplies.com [msesupplies.com]

- 22. scribd.com [scribd.com]

- 23. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rootspress.org [rootspress.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

N-Methyl-4-nitro-N-phenylbenzamide safety and handling precautions

CAS: 961-61-5 | Class: Nitroaromatic Amide | Risk Level: High (Potent/Genotoxic Potential)

Executive Summary & Compound Profile

Objective: This guide defines the safe handling, containment, and emergency protocols for N-Methyl-4-nitro-N-phenylbenzamide. Due to the scarcity of specific toxicological data for this exact CAS entry, this guide adopts a precautionary principle , deriving safety parameters from its structural activity relationships (SAR) involving the nitroaromatic core and the N-methyl-N-phenyl moiety.

Chemical Identity & Physicochemical Properties[1]

-

IUPAC Name: N-Methyl-4-nitro-N-phenylbenzamide

-

Molecular Formula: C₁₄H₁₂N₂O₃

-

Molecular Weight: 256.26 g/mol

-

Physical State: Solid (Crystalline powder)

-

Solubility: Low in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).

Hazard Identification (GHS & SAR Analysis)

As a nitroaromatic derivative, this compound must be treated as a potential mutagen and methemoglobinemia inducer .

| Hazard Class | Risk Description | Mechanistic Basis |

| Acute Toxicity | Toxic if swallowed or absorbed through skin. | Hydrolysis releases N-methylaniline (highly toxic) and 4-nitrobenzoic acid. |

| Genotoxicity | Suspected Mutagen (Category 2).[1] | Nitro groups on aromatic rings are prone to enzymatic reduction (nitroreductases), forming hydroxylamines that can alkylate DNA [1]. |

| Target Organ | Blood (Methemoglobinemia), Liver.[2] | Nitroaromatic metabolites interfere with oxygen transport in hemoglobin [2]. |

| Energetics | Thermal instability. | The nitro group (-NO₂) provides an internal oxygen source; bulk heating can lead to runaway decomposition. |

Engineering Controls & Containment Strategy

Core Directive: Do not handle on an open bench. All solid manipulation requires containment to prevent inhalation of dust or aerosolization.

Containment Hierarchy

-

Primary Barrier (Solids): Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox (Isolator) under negative pressure.

-

Air Velocity: Face velocity > 0.5 m/s.

-

Filtration: HEPA (H14) filtration required for exhaust.

-

-

Secondary Barrier (Solutions): Once dissolved, handling in a standard Certified Fume Hood is acceptable.

-

Process Enclosure: For synthesis or scale-up (>1g), use closed-system glassware (Schlenk lines) to minimize exposure.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P3 minimum for minor handling; Powered Air Purifying Respirator (PAPR) for spill cleanup or large-scale weighing.

-

Dermal: Double-gloving strategy.

-

Inner: Nitrile (4 mil).

-

Outer: Extended cuff Nitrile or Neoprene (minimum 0.11 mm thickness).

-

Rationale: Nitroaromatics can permeate standard latex rapidly.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1).

Metabolic & Degradation Pathways (Visualized)

Understanding the breakdown of this molecule is critical for safety, as the metabolites are often more toxic than the parent amide.

Degradation Logic

The amide bond is robust but susceptible to hydrolysis under strong acidic/basic conditions or enzymatic action. The primary risk is the liberation of N-methylaniline , a known toxicant that induces methemoglobinemia, and the reduction of the nitro group to a reactive hydroxylamine.

Figure 1: Hydrolysis and metabolic activation pathways leading to toxicity.

Experimental Handling Protocols

Protocol: Safe Weighing & Solubilization

Purpose: To create a stock solution without generating airborne particulate.

-

Preparation: Place the transport container inside the Balance Enclosure. Pre-weigh the solvent (e.g., DMSO) in a septum-capped vial to avoid transferring solids later.

-

Weighing:

-

Use an anti-static gun on the spatula and weighing boat (nitro compounds can be static-prone).

-

Transfer the solid gently. Do not dump.

-

-

Solubilization:

-

Transfer solid to the vial.

-

Critical Step: Add solvent immediately to "wet" the powder, suppressing dust.

-

Cap the vial. Vortex inside the hood.

-

-

Decontamination: Wipe down the balance area with a surfactant (e.g., 5% Contrad-70) followed by methanol. Nitroaromatics can leave persistent residues.

Protocol: Synthesis Quenching

Context: If synthesizing this compound (e.g., via 4-nitrobenzoyl chloride + N-methylaniline), the reaction mixture contains corrosive acid chlorides and toxic anilines.

-

Cooling: Cool reaction mixture to 0°C.

-

Quench: Add saturated Sodium Bicarbonate (NaHCO₃) dropwise.

-

Warning: Evolution of CO₂ gas. Ensure venting to prevent pressure buildup in the flask.

-

-

Extraction: Use Dichloromethane (DCM).

-

Safety Note: The aqueous layer will contain ionized N-methylaniline salts. Treat aqueous waste as Hazardous Toxic Waste , not standard aqueous waste.

-

Emergency Response & Waste Management

Spill Response Workflow

Scenario: 500mg solid spill on benchtop.

Figure 2: Step-by-step spill response workflow for nitroaromatic solids.

Waste Disposal

-

Solid Waste: Incineration is the only acceptable disposal method. Label as "Toxic/Organic Solid."

-

Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated."

-

Destruction (Optional): For trace decontamination of glassware, soaking in a solution of sodium dithionite (Na₂S₂O₄) in dilute NaOH can reduce the nitro group to an amine, rendering it more susceptible to oxidative breakdown, though the amine itself remains toxic and requires proper disposal [3].

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Light: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.

-

Incompatibilities: Strong oxidizers, reducing agents (hydrides), and strong bases (induces hydrolysis).

References

-

National Institutes of Health (NIH) - PubChem. Nitroaromatic Compounds Toxicity Profile. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Technical Fact Sheet: Nitroaromatics. Available at: [Link]

Sources

potential research applications of N-Methyl-4-nitro-N-phenylbenzamide

Technical Guide: Research Utilities of N-Methyl-4-nitro-N-phenylbenzamide

Abstract

N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) is a specialized benzanilide derivative serving as a critical scaffold in medicinal chemistry and organic synthesis.[1][2][3] While not a marketed therapeutic itself, it functions as a pivotal synthetic intermediate and mechanistic probe . Its electron-deficient benzoyl ring (due to the p-nitro group) coupled with a sterically hindered N-methyl-N-phenyl moiety makes it an ideal substrate for studying restricted amide rotation, developing regioselective C-H functionalization protocols, and synthesizing Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inverse agonists. This guide outlines its chemical architecture, synthetic utility, and downstream applications in drug discovery.

Chemical Architecture & Properties

This molecule represents a classic "push-pull" system where the electron-withdrawing nitro group (

| Property | Data | Relevance |

| IUPAC Name | N-Methyl-4-nitro-N-phenylbenzamide | Unambiguous identification |

| CAS Number | 961-61-5 | Registry tracking |

| Formula | Precursor calculation | |

| Molecular Weight | 256.26 g/mol | Stoichiometry |

| Key Moiety | N-Methyl-Benzanilide | Privileged pharmacophore core |

| Electronic State | p-Nitro (EWG) / N-Phenyl (EDG) | Directs regioselective C-H activation |

Structural Significance

The N-methyl group forces the phenyl ring out of planarity with the amide bond due to steric clash (A(1,3) strain).[4] This conformation mimics the twisted bioactive states of many kinase inhibitors and NNRTIs, making this molecule a standard model for conformational analysis in solution-phase NMR studies.

Research Applications

A. Medicinal Chemistry: The RORγ Inverse Agonist Pathway

Recent research identifies N-methyl-benzanilides as potent scaffolds for modulating RORγ , a nuclear receptor driving Th17 cell differentiation and autoimmune inflammation.

-

Precursor Role: N-Methyl-4-nitro-N-phenylbenzamide is the "parent" scaffold.

-

Derivatization: The nitro group is typically reduced to an amine (aniline) or maintained while the N-phenyl ring is halogenated.

-

SAR Insight: The p-nitro group serves as a placeholder for metabolic stability studies. Derivatives brominated at the ortho-position of the N-phenyl ring have shown potential as anti-cancer agents (specifically for castration-resistant prostate cancer), while para-bromo derivatives often exhibit antimicrobial activity [1].

B. Synthetic Methodology: C-H Functionalization Probe

This compound is a "stress test" substrate for developing new catalytic methods.

-

Regioselectivity Mapping: The molecule has multiple C-H bonds susceptible to activation.

-

Pd(II) Catalysis: Directs bromination to the ortho-position of the N-phenyl ring (sterically driven).

-

HFIP Promoters: Directs bromination to the para-position of the N-phenyl ring (electronically driven).

-

-

Why it is used: If a new catalyst can selectively functionalize this molecule despite the deactivating nitro group and steric bulk, it is considered a robust method [1].

C. Precursor to Functionalized Anilines

Reduction of the nitro group yields 4-amino-N-methyl-N-phenylbenzamide . This amine is a versatile "linker" unit used to attach the benzanilide pharmacophore to:

-

Fluorescent Dyes: For tracking drug distribution.

-

Targeted Protein Degraders (PROTACs): As the E3 ligase binding motif.

Experimental Workflows & Visualization

Workflow 1: Synthesis & Divergent Functionalization

The following diagram illustrates the synthesis of the core scaffold and its divergence into bioactive classes using varying catalytic conditions.

Figure 1: Divergent synthesis pathways. The core scaffold (Green) can be directed toward anti-cancer agents (Red path), antimicrobials (Yellow path), or chemical linkers (Green path).

Detailed Protocols

Protocol A: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide

Standard Schotten-Baumann Conditions

-

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv, 10 mmol)

-

N-Methylaniline (1.0 equiv, 10 mmol)

-

Triethylamine (1.2 equiv, 12 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

-

Procedure:

-

Dissolve N-methylaniline and triethylamine in DCM in a round-bottom flask under

atmosphere. Cool to 0°C. -

Add 4-nitrobenzoyl chloride (dissolved in 10 mL DCM) dropwise over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add water (50 mL) and separate phases. Wash organic layer with 1M HCl (removes unreacted amine) and sat.

(removes acid). -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

-

-

Validation:

-

Expected Yield: 85-95%.

-

Appearance: Light yellow solid.

-

1H NMR (CDCl3): Look for N-Methyl singlet (~3.5 ppm) and distinct para-substituted aromatic doublets (~8.0 ppm and ~7.5 ppm).

-

Protocol B: Regioselective Bromination (Switchable)

Based on Zhang et al. (2024) [1][3]

This protocol demonstrates how to use the scaffold to access different bioactive isomers.

| Parameter | Ortho-Bromination (Anti-Cancer Path) | Para-Bromination (Antimicrobial Path) |

| Catalyst/Promoter | Hexafluoroisopropanol (HFIP) (Solvent) | |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.2 equiv) | NBS (1.2 equiv) |

| Additives | Trifluoroacetic Anhydride (TFAA) | |

| Temperature | 70°C | RT or 70°C |

| Mechanism | Metal-Directed C-H Activation | Electrophilic Aromatic Substitution (SEAr) |

| Outcome | Br adds next to the N-Methyl group | Br adds opposite to the N-Methyl group |

Step-by-Step (Ortho-Selective):

-

In a sealed tube, combine N-methyl-4-nitro-N-phenylbenzamide (0.1 mmol), NBS (1.2 equiv),

(10 mol%), and oxidant. -

Add solvent (TFA/TFAA mixture).[1]

-

Stir at 70°C for 3 hours.

-

Filter through celite, concentrate, and purify via silica column (Petroleum ether/EtOAc).

References

-

Zhang, N., et al. (2024).[3] "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation."[3][5] Molecules, 29(12), 2861.[2]

-

Gholinejad, M., et al. (2012). "Highly selective mono-N-benzylation and amidation of amines..." Canadian Journal of Chemistry, 90(6), 498-509.

-

PubChem Database. (2025).[6][7] "Compound Summary: N-Methyl-4-nitro-N-phenylbenzamide." CID 961-61-5.

Sources

- 1. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Functionalization of N-Methyl-4-nitro-N-phenylbenzamide: Protocols for C-H Activation and Synthesis

Executive Summary & Chemical Profile[1][2]

N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) represents a critical class of "twisted amides" utilized in modern organic synthesis. Structurally, it features a tertiary amide bond constrained by N-methyl and N-phenyl substituents, which disrupt planarity and weaken the C-N resonance interaction (

This guide details the synthesis of this reagent and its primary application as a substrate for Regioselective C(sp

Chemical Profile Table

| Property | Specification |

| IUPAC Name | N-Methyl-4-nitro-N-phenylbenzamide |

| CAS Number | 961-61-5 |

| Molecular Formula | C |

| Molecular Weight | 256.26 g/mol |

| Structural Motif | Tertiary Amide (Twisted), Electron-Deficient |

| Key Reactivity | C-H Activation Directing Group (DG), Amide Bond Distortion |

| Physical State | Solid (mp 109–111 °C) |

Synthesis of N-Methyl-4-nitro-N-phenylbenzamide[3][4][5][6][7][8][9]

While commercially available, in-house synthesis is often required for isotopic labeling or derivative screening. The most robust method involves the Schotten-Baumann acylation of N-methylaniline with 4-nitrobenzoyl chloride.

Protocol 1: Schotten-Baumann Acylation

Reaction Scheme:

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv)

-

N-Methylaniline (1.0 equiv)

-

Triethylamine (Et

N) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (10 mmol, 1.07 g) and Et

N (12 mmol, 1.67 mL) in anhydrous DCM (30 mL). Cool the solution to 0 °C in an ice bath. -

Addition: Dissolve 4-nitrobenzoyl chloride (10 mmol, 1.85 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:4) for the disappearance of the amine.

-

Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL, to remove unreacted amine), saturated NaHCO

(2 x 20 mL, to remove acid), and brine (20 mL). -

Purification: Dry the organic layer over anhydrous Na

SO

Yield Expectation: 85–95%.

Application: Palladium-Catalyzed Regioselective C-H Functionalization

The primary utility of N-Methyl-4-nitro-N-phenylbenzamide in modern methodology is as a substrate for Directed C-H Activation. The amide oxygen coordinates to Palladium (Pd), directing the catalyst to the ortho-position of the N-phenyl ring. The "twisted" nature of the amide (due to N-Me/N-Ph steric clash) forces the phenyl ring into a favorable geometry for cyclopalladation.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical role of the amide directing group.

Caption: Mechanistic pathway for Pd(II)-catalyzed ortho-C-H functionalization directed by the tertiary amide.[1][2][3][4][5][6][7][8][9][10][11]

Protocol 2: Regioselective C(sp )-H Bromination

This protocol introduces a bromine atom at the ortho-position of the N-phenyl ring. The 4-nitro group on the benzoyl ring ensures the directing group remains electron-deficient, preventing competitive activation on the benzoyl side.

Reagents:

-

Substrate: N-Methyl-4-nitro-N-phenylbenzamide (0.1 mmol)

-

Catalyst: Pd(OAc)

(10 mol%)[1][6] -

Brominating Agent: N-Bromosuccinimide (NBS) (1.2 equiv)

-

Oxidant/Additive: (NH

) -

Solvent: HFIP (Hexafluoroisopropanol) or TFA/TFAA mixture (9:1)

Step-by-Step Methodology:

-

Setup: In a 15 mL sealed tube or pressure vial, combine the substrate (25.6 mg, 0.1 mmol), Pd(OAc)

(2.2 mg, 0.01 mmol), and NBS (21.4 mg, 0.12 mmol). -

Solvent Addition: Add HFIP (1.0 mL). Note: HFIP is a hydrogen-bond donor solvent that significantly accelerates C-H activation by stabilizing the transition state. Alternatively, use a mixture of TFA (0.9 mL) and Trifluoroacetic Anhydride (TFAA, 0.1 mL).[1][5][6][7]

-

Reaction: Seal the tube and heat to 70 °C with vigorous stirring for 3–5 hours.

-

Monitoring: Monitor by TLC. The product will be less polar than the starting material due to the halogen introduction.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and neutralize carefully with saturated aqueous NaHCO

. -

Purification: Extract with DCM (3 x 10 mL). Dry over Na

SO -

Product: N-(2-Bromophenyl)-N-methyl-4-nitrobenzamide.[6]

Critical Note: The use of TFA/TFAA or HFIP is crucial. These solvents increase the electrophilicity of the Pd(II) species, facilitating the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).

Protocol 3: Regioselective C(sp )-H Hydroxylation

This protocol converts the C-H bond to a C-O bond (phenol derivative), a valuable transformation for synthesizing bioactive scaffolds.

Reagents:

-

Substrate: N-Methyl-4-nitro-N-phenylbenzamide (0.1 mmol)

-

Catalyst: Pd(OAc)

(10 mol%)[1][6] -

Oxidant: K

S -

Temperature: 60 °C

Step-by-Step Methodology:

-

Setup: In a sealed tube, weigh the substrate (25.6 mg, 0.1 mmol), K

S -

Solvent Addition: Add a pre-mixed solution of TFA (0.9 mL) and TFAA (0.1 mL). The TFAA acts as a water scavenger and activates the oxidant.

-

Reaction: Seal and heat at 60 °C for 2.5 hours.

-

Workup: Cool to room temperature. Dilute with DCM and quench with saturated NaHCO

(Caution: Gas evolution). -

Purification: Extract with DCM. Purify by column chromatography (Petroleum Ether/EtOAc 4:1).

-

Product: N-(2-Hydroxyphenyl)-N-methyl-4-nitrobenzamide.

Safety & Handling

-

Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>150 °C).

-

TFA/TFAA: Trifluoroacetic acid and its anhydride are highly corrosive and volatile. Handle only in a fume hood with appropriate PPE (gloves, goggles). TFA causes severe burns.

-

HFIP: Hexafluoroisopropanol is volatile and corrosive to eyes. It is a potent solvent; ensure compatibility with plastic labware (glass is preferred).

References

-

Regioselective Bromination: Molecules2024 , 29(12), 2861.[6] "Switchable Site-Selective Benzanilide C(sp

)-H Bromination via Promoter Regulation." Link -

Regioselective Hydroxylation:RSC Advances2013, 3, 20913-20923. "A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp

)-H Hydroxylation Strategy." Link -

Amide Synthesis Reagents:Journal of the Iranian Chemical Society2011, 8, 508–522. "Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph

PCl/I

Sources

- 1. rsc.org [rsc.org]

- 2. 2585-23-1|N-Methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]

- 3. 3393-96-2|N-(4-Nitrophenyl)benzamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Compound N-(5-methyl-2-nitrophenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]

- 9. N-methyl-4-nitro-N-phenylbenzamide | 961-61-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. CAS Number 961-61-5 [emolecules.com]

analytical methods for detecting N-Methyl-4-nitro-N-phenylbenzamide

Application Note: Analytical Strategy for N-Methyl-4-nitro-N-phenylbenzamide

Executive Summary & Molecule Profile

This technical guide addresses the analytical characterization of N-Methyl-4-nitro-N-phenylbenzamide , a specific nitro-aromatic amide often utilized as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical precursors (benzimidazoles).

The presence of the nitro group (

-

Thermal Lability: Nitro compounds can degrade under aggressive GC conditions, making Liquid Chromatography (LC) the preferred separation technique.[1]

-

Genotoxic Potential: Nitro-aromatics are structural alerts for mutagenicity (Class 3 solvent/impurity considerations under ICH M7). Consequently, analytical methods must be capable of trace-level detection (ppm/ppb) in addition to standard assay purity.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 256.08 | |

| Molecular Weight | 256.26 g/mol | Target [M+H]⁺ = 257.09 |

| LogP | ~2.8 – 3.1 | Moderately lipophilic; ideal for C18 Reverse Phase LC. |

| Solubility | DMSO, Acetonitrile, Methanol | Dissolve samples in ACN or MeOH; avoid pure water.[1] |

| Chromophores | Nitro-phenyl conjugation | Strong UV absorption expected at 260–280 nm. |

Analytical Decision Matrix

The choice of method depends strictly on the "Question of Interest." Do not apply a trace-level MS method for a bulk purity assay, and do not rely on UV for trace genotoxic impurity (GTI) screening.[1]

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, reaction monitoring, and assay of the bulk chemical.[1]

Rationale

The molecule contains two aromatic rings bridged by an amide and substituted with a nitro group.[1] This extensive conjugation provides a strong UV chromophore. A C18 stationary phase is selected due to the molecule's moderate lipophilicity (LogP ~3), ensuring adequate retention away from the solvent front without requiring excessive run times.[1]

Instrument Configuration

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard 400-bar HPLC systems.[1]

-

Method Parameters

| Parameter | Setting | Notes |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and keeps the amide neutral. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for nitro-aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Detection | UV 270 nm | Primary. (Reference 360 nm). Nitro-aromatics typically max ~260-280 nm. |

| Injection Vol | 5–10 µL | Adjust based on sample concentration (target 0.5 mg/mL). |

Gradient Table

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 10.0 | 80 |

| 12.0 | 80 |

| 12.1 | 20 |

| 15.0 | 20 (Re-equilibration) |

Self-Validating Step:

-

System Suitability: Inject a standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.[1] The Tailing Factor should be < 1.[1]5. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate instead of Formic Acid).[1]

Protocol B: LC-MS/MS for Trace Analysis (GTI Screening)

Application: Detecting N-Methyl-4-nitro-N-phenylbenzamide as a genotoxic impurity in other drug substances.

Rationale

When analyzing potential mutagenic impurities, UV detection is often insufficient due to matrix interference.[1] Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity (LOD < 1 ppm).[1]

Ionization Strategy

-

Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive Mode (+) is recommended first.[1] Although nitro groups are electron-withdrawing (suggesting Negative mode), the amide nitrogen and the overall aromatic system often protonate well as

.-

Contingency: If signal is poor, switch to APCI (Atmospheric Pressure Chemical Ionization) in Positive mode, which is robust for neutral amides.[1]

-

MS/MS Transitions (MRM)

Based on the structure (4-nitrobenzoyl moiety attached to N-methylaniline), the fragmentation pattern is predictable for method development.

-

Precursor Ion: 257.1 m/z

[1]

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |

| Quantifier | 257.1 | 150.0 | 15–25 | Cleavage of the amide bond; formation of the 4-nitrobenzoyl cation . This is usually the most stable fragment.[1] |

| Qualifier 1 | 257.1 | 104.0 | 30–40 | Further fragmentation of the benzoyl moiety (Loss of NO2 group). |

| Qualifier 2 | 257.1 | 77.0 | 40+ | Formation of the phenyl cation (from the N-phenyl ring). |

Sample Preparation (Trace Level)

-

Matrix: Dissolve the API (Active Pharmaceutical Ingredient) at high concentration (e.g., 10 mg/mL) in DMSO or Methanol.

-

Extraction: If the API precipitates in the mobile phase, perform a "dilute and shoot" or Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).[1]

-

Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics; verify recovery).

Safety & Handling (Critical)

-

Genotoxicity Warning: As a nitro-aromatic compound, treat this substance as a potential mutagen until proven otherwise.[1] All weighing must occur in a glove box or vented enclosure.

-

Solvent Waste: Segregate chlorinated waste (if DCM is used in synthesis) from non-chlorinated LC waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide (Structural Analog). Retrieved from [Link][1]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the protocols described above). Retrieved from [Link]

Sources

protocol for N-Methyl-4-nitro-N-phenylbenzamide functionalization

Application Note: Functionalization Strategies for N-Methyl-4-nitro-N-phenylbenzamide

Executive Summary

N-Methyl-4-nitro-N-phenylbenzamide (MNPB) represents a versatile benzamide scaffold characterized by three distinct functional handles: the electron-withdrawing nitro group, the directing amide motif, and the N-phenyl ring. While the 4-nitro group deactivates the benzoyl ring toward classical electrophilic substitution, it activates the system for nucleophilic attacks and serves as a masked aniline precursor.

This guide details two high-value functionalization protocols:

-

Chemoselective Nitro Reduction: A scalable method to generate the 4-amino derivative without compromising the amide bond.

-

Directed Ortho-C–H Functionalization: A palladium-catalyzed protocol utilizing the amide as a Directing Group (DG) to install halogens at the sterically accessible but electronically deactivated ortho-position (C2).

Chemical Structure & Reactivity Analysis

| Feature | Reactivity Profile | Strategic Utility |

| Nitro Group (C4) | Strong EWG (-I, -M); susceptible to reduction. | Precursor to anilines, diazonium salts, and heterocycles. |

| Amide Linker | N-Methyl-N-phenyl motif; Lewis basic Carbonyl O. | Excellent Directing Group (DG) for Pd(II)-catalyzed C–H activation. |

| Benzoyl Ring | Electron-deficient due to 4-NO₂. | Inert to standard EAS; requires DG-assisted functionalization or SNAr (if halogenated). |

| N-Phenyl Ring | Electron-rich relative to benzoyl. | Susceptible to non-directed electrophilic attack (e.g., nitration) if not controlled. |

Module A: Chemoselective Nitro Reduction

Objective: Reduction of the 4-nitro group to a primary amine (N-methyl-4-amino-N-phenylbenzamide) while preserving the sensitive amide bond and preventing N-dealkylation.

Mechanism: The reduction proceeds via sequential electron transfer, passing through nitroso and hydroxylamine intermediates. While catalytic hydrogenation (H₂/Pd-C) is standard, the Iron/Ammonium Chloride method is preferred for this scaffold to avoid potential hydrogenolysis of the N-methyl group or over-reduction of the aromatic rings.

Protocol: Fe/NH₄Cl Mediated Reduction

Reagents:

-

Substrate: N-Methyl-4-nitro-N-phenylbenzamide (1.0 equiv)

-

Reductant: Iron powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium chloride (NH₄Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of MNPB in 80 mL of Ethanol.

-

Activation: Add 20 mL of water and 50 mmol (2.68 g) of NH₄Cl. Stir vigorously at room temperature for 5 minutes.

-

Addition: Add 50 mmol (2.79 g) of Iron powder in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Checkpoint: The reaction typically completes in 1–2 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, replaced by the fluorescent amine product (Rf ~0.3).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the suspension through a Celite pad to remove iron oxide sludge. Wash the pad with 50 mL warm ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.

Yield Expectation: 85–95% isolated yield.

Module B: Directed Ortho-C–H Halogenation